

Why is my Agarase not dissolving the agarose completely?

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Compound of Interest

Compound Name: Agarase

Cat. No.: B13387818

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Technical Support Center: Agarase Troubleshooting

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with incomplete agarose dissolution by **Agarase**.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question: Why is my **Agarase** not completely dissolving the agarose?

Answer:

Incomplete dissolution of agarose by **Agarase** can be attributed to several factors, ranging from suboptimal reaction conditions to the presence of inhibitors. Below is a comprehensive guide to troubleshoot and resolve this issue.

Incorrect Reaction Temperature

Agarase activity is highly dependent on temperature. Both temperatures that are too high or too low can lead to incomplete digestion.

- Issue: The temperature of the molten agarose solution was too high when the **Agarase** was added.

- Explanation: Most β -**Agarases** are rapidly and irreversibly inactivated at temperatures above 45-50°C.[1][2][3] However, some thermostable β -**Agarases** can function at higher temperatures, with optimal activity between 50-60°C.[4]
- Solution: After melting the agarose at 65°C (for low melting point agarose) or higher (for standard agarose if using a thermostable enzyme), ensure the solution is cooled to the enzyme's optimal temperature (typically around 42°C for standard β -**Agarase I**) before adding the enzyme.[1] Allow sufficient time for larger volumes to equilibrate to the correct temperature.
- Issue: The reaction temperature was too low.
 - Explanation: If the temperature drops below the gelling point of the agarose (even for low melting point agarose), the agarose will begin to solidify, making it resistant to enzymatic digestion.
 - Solution: Maintain the reaction at the optimal temperature for the duration of the incubation period using a water bath or heat block.

Enzyme Type	Optimal Temperature Range	Heat Inactivation Conditions
Standard β -Agarase I	40-45°C	65°C for 15 minutes
Thermostable β -Agarase	50-60°C	90°C or higher for 5 minutes or longer
Cold-adapted β -Agarase	30-40°C	Activity decreases above 40°C

Suboptimal pH and Buffer Conditions

The pH of the reaction environment is crucial for enzyme activity.

- Issue: The pH of the reaction is outside the optimal range for the **Agarase**.
 - Explanation: Most β -**Agarases** exhibit optimal activity at a pH between 6.0 and 8.0. Deviations from this range can significantly reduce enzyme efficiency.

- Solution: Ensure the use of the manufacturer's recommended reaction buffer. If preparing your own, verify the pH is within the optimal range for your specific **Agarase**. When recovering DNA from agarose gels, the electrophoresis buffer can affect the pH. It is recommended to equilibrate the gel slice in the 1X **Agarase** reaction buffer before melting.
- Issue: Use of an inappropriate electrophoresis buffer.
 - Explanation: β -**Agarase** I functions more effectively in Tris-acetate (TAE) buffer compared to Tris-borate (TBE) buffer. Borate ions in TBE can have an inhibitory effect.
 - Solution: If using gels run with TBE buffer, it may be necessary to double the amount of **Agarase** for complete digestion. Alternatively, equilibrating the gel slice in the reaction buffer before starting the digestion can help mitigate the effects of the TBE buffer.

Parameter	Optimal Condition/Recommendation
pH	6.0 - 8.0 (most common), check manufacturer's specifications
Buffer System	TAE is preferred over TBE

Incorrect Type or Concentration of Agarose

The properties of the agarose itself can impact the efficiency of the **Agarase**.

- Issue: Using standard agarose with a non-thermostable **Agarase**.
 - Explanation: Standard β -**Agarase** I requires low melting point (LMP) agarose because the agarose must remain in a molten state at the enzyme's optimal temperature (around 42°C). Standard agarose will be solid at this temperature.
 - Solution: Use LMP agarose for standard β -**Agarase** I. If you must use standard agarose, a thermostable **Agarase** is required.
- Issue: The agarose concentration is too high.
 - Explanation: β -**Agarase** I is most efficient on agarose concentrations of 1% or lower. Higher concentrations present a greater substrate load for the enzyme.

- Solution: For gels with a higher agarose percentage, melt the gel slice and then dilute it with 1X **Agarase** reaction buffer to a final concentration of 1% before adding the enzyme.

Presence of Inhibitors

Certain chemicals commonly used in laboratory procedures can inhibit **Agarase** activity.

- Issue: Contaminants in the agarose gel slice.
 - Explanation: Substances like formaldehyde (used in RNA denaturing gels) or high concentrations of ethidium bromide (>5 µg/mL) can inhibit **Agarase**. Certain metal ions can also act as inhibitors.
 - Solution: For RNA recovery from formaldehyde gels, the denaturant must be removed by equilibrating the gel slice in the reaction buffer before adding the enzyme. It may also be necessary to increase the amount of enzyme used. If high concentrations of intercalating dyes are suspected to be an issue, consider purifying the DNA from the gel slice by other means before proceeding with enzymatic reactions.

Procedural Errors

Simple mistakes in the experimental workflow can lead to failed reactions.

- Issue: Incomplete melting of the agarose gel slice.
 - Explanation: The **Agarase** enzyme acts on molten (solubilized) agarose. If the gel is not completely melted, the enzyme cannot access all of the substrate.
 - Solution: Ensure the gel slice is fully melted by heating at the appropriate temperature (e.g., 65°C for LMP agarose) and mixing gently before cooling to the reaction temperature.
- Issue: Insufficient amount of enzyme or inadequate incubation time.
 - Explanation: The amount of **Agarase** required depends on the volume and concentration of the agarose. The reaction also requires sufficient time to proceed to completion.
 - Solution: Increase the amount of **Agarase** added or extend the incubation time. Refer to the manufacturer's protocol for the recommended units of enzyme per volume of agarose.

Experimental Protocols

Key Experiment: DNA Purification from Low Melting Point Agarose Gels using β -Agarase I

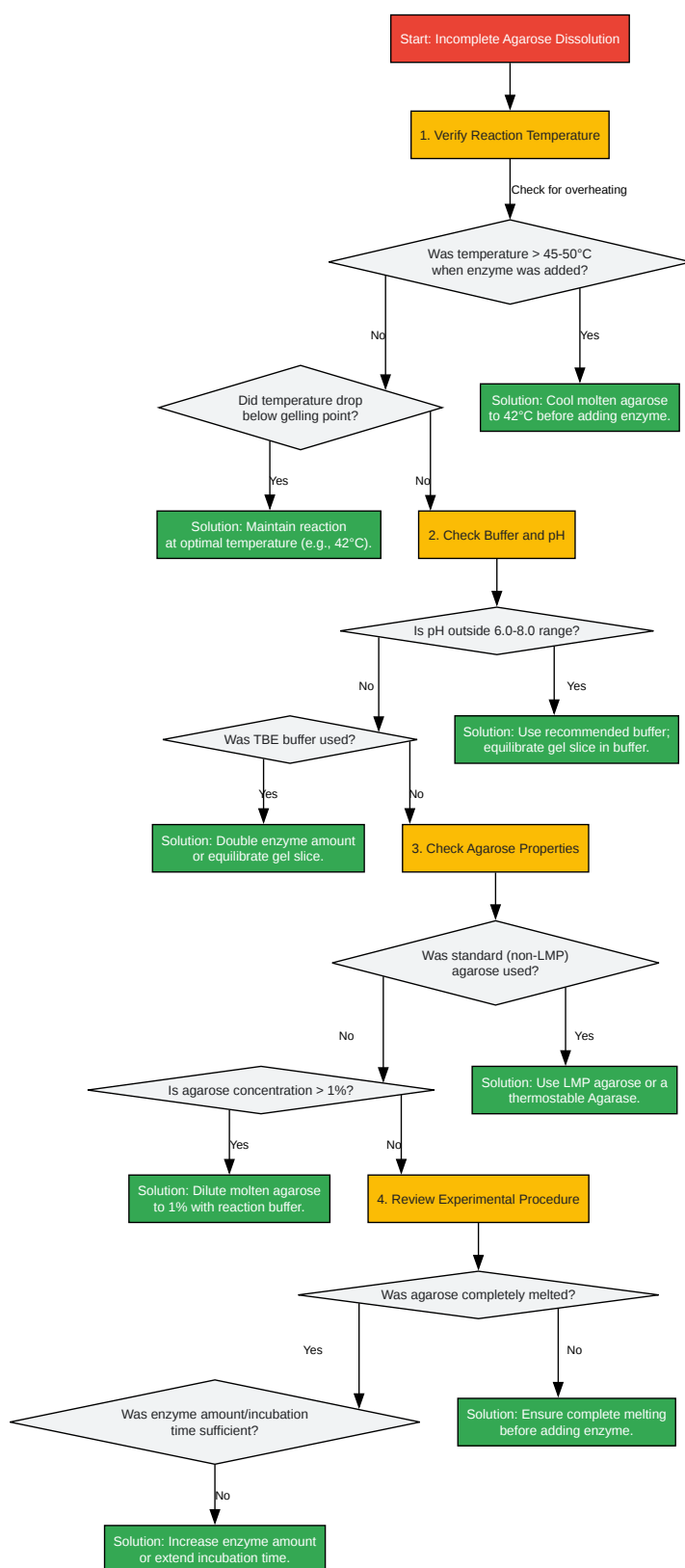
This protocol outlines the standard procedure for digesting an LMP agarose gel slice to recover a DNA fragment.

- **Excise the Gel Slice:** Following electrophoresis, visualize the DNA bands under UV light and carefully excise the band of interest using a clean scalpel. Minimize the amount of excess agarose.
- **Determine Gel Slice Weight:** Place the gel slice in a pre-weighed microcentrifuge tube to determine its weight. This will help in calculating the required amount of enzyme.
- **Equilibrate the Gel Slice (Recommended for TBE gels):** Add 2 volumes of 1X β -**Agarase I** Reaction Buffer to the tube containing the gel slice. Incubate on ice for 30 minutes. Carefully remove the buffer. Repeat this wash step.
- **Melt the Agarose:** Heat the tube at 65°C for 10-15 minutes, or until the agarose is completely melted. Vortex gently to ensure homogeneity.
- **Equilibrate Temperature:** Cool the tube to 42°C in a water bath or heat block. Allow at least 5-10 minutes for the temperature to equilibrate.
- **Add β -Agarase I:** Add 1 unit of β -**Agarase I** for every 200 μ l of 1% molten agarose. Mix gently by flicking the tube.
- **Incubate:** Incubate the reaction at 42°C for 1 hour. The solution should become non-viscous.
- **Downstream Processing:** The DNA in the resulting solution can often be used directly in subsequent enzymatic reactions like ligation or restriction digests. If concentration is needed, proceed with standard ethanol precipitation.

Visualizations

Troubleshooting Workflow for Incomplete Agarose Dissolution

The following diagram illustrates a logical workflow to diagnose and solve issues related to incomplete agarose digestion by **Agarase**.



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Caption: Troubleshooting workflow for incomplete **Agarase** digestion.

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References

- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. nippongene.com [nippongene.com]
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